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molecular formula C10H9F3N4 B2485289 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline CAS No. 303148-88-1

4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline

Cat. No. B2485289
M. Wt: 242.205
InChI Key: UUJOZBHIVVREQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288398B2

Procedure details

To a solution of 4-chloro-2-(trifluoromethyl)quinazoline (8 g, 0.0344 mol) in dry dichloromethane (100 ml) under nitrogen was added methyl hydrazine (1.74 g, 0.037 mol) and the mixture was stirred at room temperature for 5 h. The reaction mixture was washed with water (2×100 ml), brine and dried. The solvent was removed under vacuum to afford 8 g (96%) of the titled compound as a yellow solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1.[CH3:16][NH:17][NH2:18]>ClCCl>[CH3:16][N:17]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1)[NH2:18]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C(F)(F)F
Name
methyl hydrazine
Quantity
1.74 g
Type
reactant
Smiles
CNN
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (2×100 ml), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(N)C1=NC(=NC2=CC=CC=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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